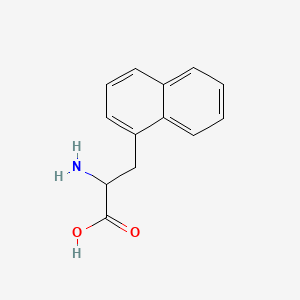

1-Naphthylalanine

Description

Contextualization within Non-Proteinogenic Amino Acids and Alanine (B10760859) Derivatives

2-Amino-3-(naphthalen-1-yl)propanoic acid is classified as a non-proteinogenic α-amino acid. nih.gov This means that it is not one of the twenty amino acids that are genetically coded for and incorporated into proteins during translation. Structurally, it is considered a derivative of the proteinogenic amino acid alanine. medchemexpress.com The core alanine structure is modified by the substitution of a naphthalen-1-yl group at the β-carbon. nih.gov This bulky, aromatic naphthalene (B1677914) moiety imparts unique properties to the molecule, distinguishing it from its simpler counterpart, phenylalanine, which contains a single benzene (B151609) ring.

Historical Perspective of Discovery and Initial Characterization

While the specific date and individual credited with the first synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid are not prominently documented, its creation can be placed within the historical context of amino acid synthesis development. The Erlenmeyer–Plöchl azlactone and amino-acid synthesis, first described in the late 19th century, provided a general method for preparing α-amino acids. modernscientificpress.comwikipedia.org This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640). wikipedia.org

The synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid would have been achievable through this classic methodology, utilizing 1-naphthaldehyde (B104281) as the aldehyde reactant. modernscientificpress.comwikipedia.orgorgsyn.org Early syntheses of novel amino acids were often driven by the desire to understand the relationship between structure and biological activity, a theme that continues in the contemporary use of this compound.

Nomenclature and Stereoisomerism of 2-Amino-3-(naphthalen-1-yl)propanoic Acid

The systematic naming and identification of chemical compounds are crucial for clear scientific communication. This section details the formal nomenclature, common names, and stereochemical properties of 2-Amino-3-(naphthalen-1-yl)propanoic acid.

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-amino-3-naphthalen-1-ylpropanoic acid . nih.gov This name precisely describes the molecular structure: a propanoic acid backbone with an amino group at the second carbon (the α-carbon) and a naphthalen-1-yl group attached to the third carbon.

In scientific literature and commercial catalogs, 2-Amino-3-(naphthalen-1-yl)propanoic acid is frequently referred to by several synonyms and abbreviations. These alternative names are often more concise and are widely understood within the chemistry community.

| Synonym/Abbreviation | Notes |

| 1-Naphthalenealanine | A common and widely used synonym. nih.gov |

| 3-(1-Naphthyl)alanine | Specifies the attachment point of the naphthalene ring. nih.gov |

| DL-3-(1-Naphthyl)alanine | Indicates a racemic mixture of the D and L enantiomers. nih.gov |

| 1-Nal | A common three-letter abbreviation used in peptide chemistry. novoprolabs.compeptide.compeptide.com |

| H-DL-1-Nal-OH | An abbreviation indicating the racemic form with a free amino group (H) and a free carboxyl group (OH). nih.gov |

The α-carbon of 2-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral center, meaning the molecule is not superimposable on its mirror image. This gives rise to two distinct stereoisomers, or enantiomers. These enantiomers are designated using the (R)/(S) nomenclature or the D/L system.

(S)-2-amino-3-(naphthalen-1-yl)propanoic acid: This is the L-enantiomer. p3bio.com

(R)-2-amino-3-(naphthalen-1-yl)propanoic acid: This is the D-enantiomer. chemspider.com

The specific stereochemistry of the molecule is critical as it often dictates its biological activity and how it interacts with other chiral molecules, such as enzymes and receptors.

Significance in Chemical Biology and Medicinal Chemistry Research

2-Amino-3-(naphthalen-1-yl)propanoic acid and its enantiomers are valuable tools in the fields of chemical biology and medicinal chemistry. Their primary significance lies in their use as building blocks for the synthesis of peptides and other complex organic molecules. medchemexpress.com

The incorporation of this non-proteinogenic amino acid into a peptide sequence can confer novel properties. novoprolabs.com The bulky and hydrophobic naphthalene side chain can influence the peptide's conformation, stability, and binding affinity for its biological target. This makes it a useful tool for probing peptide-protein interactions and for developing peptide-based therapeutics with enhanced potency and metabolic stability. Furthermore, it serves as a starting material for the synthesis of other biologically active compounds. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874407 | |

| Record name | 3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-42-1 | |

| Record name | 1-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC230425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid and Derivatives

Classical Amino Acid Synthesis Approaches

Traditional methods for amino acid synthesis have been adapted for the preparation of 2-Amino-3-(naphthalen-1-yl)propanoic acid, typically yielding racemic products. These approaches, while foundational, often necessitate subsequent resolution to isolate the desired enantiomer.

Condensation Reactions (e.g., Naphthaldehyde with Acetamidomalonic Acid)

The Erlenmeyer-Plöchl reaction and its variations represent a classical approach to α-amino acid synthesis. wikipedia.orgdrugfuture.comchemeurope.com This method involves the condensation of an aldehyde with an N-acylglycine derivative, such as acetamidomalonic acid, to form an azlactone intermediate. In the context of 2-Amino-3-(naphthalen-1-yl)propanoic acid synthesis, 1-naphthaldehyde (B104281) serves as the key starting material. The general steps are:

Azlactone Formation: 1-Naphthaldehyde is reacted with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate. This condensation reaction forms an unsaturated azlactone.

Hydrolysis and Reduction: The azlactone intermediate is subsequently hydrolyzed and reduced to yield the final amino acid. This can be achieved through various methods, including treatment with a reducing agent like red phosphorus and hydriodic acid, or catalytic hydrogenation followed by hydrolysis.

While this method is effective for producing the racemic amino acid, it often requires harsh reaction conditions.

Strecker Synthesis Variations

The Strecker synthesis, first reported in 1850, is a versatile method for producing α-amino acids from aldehydes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid via a Strecker reaction would proceed as follows:

Iminonitrile Formation: 1-Naphthaldehyde is treated with ammonia (B1221849) and a cyanide source, such as potassium cyanide, to form an α-aminonitrile, specifically 2-amino-3-(naphthalen-1-yl)propanenitrile. masterorganicchemistry.com

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding racemic α-amino acid, 2-Amino-3-(naphthalen-1-yl)propanoic acid. masterorganicchemistry.commasterorganicchemistry.com

Modern variations of the Strecker synthesis may employ different ammonia sources and cyanide reagents to improve yields and reaction conditions.

| Starting Material | Reagents | Intermediate | Product |

| 1-Naphthaldehyde | NH₃, KCN | 2-Amino-3-(naphthalen-1-yl)propanenitrile | Racemic 2-Amino-3-(naphthalen-1-yl)propanoic acid |

Gabriel Synthesis Adaptations

The Gabriel synthesis is a well-established method for preparing primary amines, which can be adapted for amino acid synthesis. wikipedia.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.com An adaptation for 2-Amino-3-(naphthalen-1-yl)propanoic acid would involve:

Alkylation of Phthalimide (B116566): Potassium phthalimide is alkylated with a suitable substrate, such as diethyl 2-bromo-3-(naphthalen-1-yl)propanoate. This introduces the naphthalene-containing side chain.

Hydrolysis: The resulting N-alkylated phthalimide is then subjected to hydrolysis, typically using a strong acid or hydrazine, to cleave the phthaloyl group and liberate the primary amine, yielding the desired amino acid. wikipedia.org

A variation of this approach is the Gabriel malonic ester synthesis, which offers more flexibility in introducing the side chain.

| Starting Material | Key Reagent | Reaction Type | Product |

| Potassium phthalimide | Diethyl 2-bromo-3-(naphthalen-1-yl)propanoate | Nucleophilic Substitution | Racemic 2-Amino-3-(naphthalen-1-yl)propanoic acid |

Asymmetric Synthesis Strategies for Enantiopure 2-Amino-3-(naphthalen-1-yl)propanoic Acid

The biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Therefore, the development of asymmetric methods to produce enantiomerically pure 2-Amino-3-(naphthalen-1-yl)propanoic acid is of paramount importance.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One common approach involves the use of chiral oxazolidinones or other auxiliaries attached to a glycine (B1666218) enolate equivalent. The diastereoselective alkylation of this chiral enolate with 1-(bromomethyl)naphthalene (B1266630), followed by removal of the auxiliary, would afford the desired L- or D-enantiomer of 2-Amino-3-(naphthalen-1-yl)propanoic acid. The choice of the chiral auxiliary and reaction conditions dictates the stereochemical outcome.

Asymmetric Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Asymmetric catalysis offers a more efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of the desired product.

Transition Metal Catalysis: Asymmetric hydrogenation is a powerful tool in this regard. A prochiral precursor, such as (Z)-2-acetamido-3-(naphthalen-1-yl)acrylic acid, can be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other, leading to high enantiomeric excess (ee).

Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze asymmetric reactions with high enantioselectivity. For the synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid derivatives, an organocatalytic asymmetric Mannich reaction or a phase-transfer catalytic alkylation of a glycine Schiff base with 1-(bromomethyl)naphthalene could be employed. These methods avoid the use of potentially toxic and expensive heavy metals.

| Catalytic System | Precursor | Reaction Type | Product |

| Chiral Rhodium-Phosphine Complex | (Z)-2-Acetamido-3-(naphthalen-1-yl)acrylic acid | Asymmetric Hydrogenation | Enantiopure 2-Amino-3-(naphthalen-1-yl)propanoic acid |

| Chiral Phase-Transfer Catalyst | Glycine Schiff Base + 1-(Bromomethyl)naphthalene | Asymmetric Alkylation | Enantiopure 2-Amino-3-(naphthalen-1-yl)propanoic acid |

Chemoenzymatic Synthesis

Chemoenzymatic strategies represent a powerful and green approach for producing enantiomerically pure 2-amino-3-(naphthalen-1-yl)propanoic acid. These methods leverage the high selectivity of enzymes to overcome challenges in traditional organic synthesis.

One effective method is the kinetic resolution of a racemic mixture of N-acyl-2-amino-3-(naphthalen-1-yl)propanoic acid using an aminoacylase. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer untouched. This allows for the separation of the desired L-amino acid. The remaining N-acyl-D-amino acid can be racemized and recycled, pushing the theoretical yield toward 100%. For similar resolutions, molar conversion rates can be very high, although the yield for a single pass is inherently limited to 50% without recycling researchgate.net.

Another advanced approach involves the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a keto-acid precursor, in this case, 3-(naphthalen-1-yl)-2-oxopropanoic acid, to form the desired amino acid. nih.gov The reaction mechanism is highly enantioselective. organic-chemistry.org Studies on related substrates using immobilized transaminases have demonstrated the potential to achieve excellent yields (>95%) and nearly perfect enantiomeric excess (ee) (~100%). researchgate.netnih.gov

Dynamic kinetic resolution (DKR) is a particularly efficient chemoenzymatic method. DKR combines enzymatic resolution with an in-situ chemical or enzymatic racemization of the slower-reacting enantiomer. This dual-catalyst system allows the conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limit of standard kinetic resolution. A double catalyst system using a protease and a base has been successfully applied to the DKR of related naphthyl-glycines.

Solid-Phase Synthesis Techniques for Peptide Incorporation

The incorporation of 2-amino-3-(naphthalen-1-yl)propanoic acid, often abbreviated as 1-Nal, into peptide chains is critical for developing peptidomimetics with unique structural and functional properties. Solid-phase peptide synthesis (SPPS) is the standard methodology for this purpose. nih.gov

The process begins with the N-terminal protection of 1-Nal, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. mdpi.comnih.gov The resulting Fmoc-1-Nal-OH is then activated and coupled to the free amine of the growing peptide chain, which is anchored to a solid resin support. wikipedia.orgrsc.org

A significant challenge in incorporating 1-Nal is the steric hindrance from its bulky naphthalene (B1677914) side chain. nih.govnih.gov This bulkiness can slow down the coupling reaction and lead to incomplete sequences. To overcome this, several strategies are employed:

Use of Potent Coupling Reagents: Standard reagents like DCC/HOBt can be inefficient. nih.gov More powerful phosphonium (B103445) or aminium-based reagents such as HATU, HBTU, PyAOP, or COMU are often required to drive the reaction to completion. nih.govorganic-chemistry.org

Modified Reaction Conditions: Extended coupling times or "double coupling" (repeating the coupling step) are common.

Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate the coupling of sterically hindered amino acids, improving efficiency and yield. nih.gov

After successful coupling, the Fmoc group is removed with a mild base, typically piperidine (B6355638) in DMF, to allow for the next amino acid to be added. This cycle is repeated until the desired peptide is synthesized. mdpi.com The incorporation of 1-Nal has been used to study aromatic interactions in peptides and to enhance the properties of antimicrobial peptides. nih.govnih.gov

Derivatization Strategies for Functionalization

Functionalization of 2-amino-3-(naphthalen-1-yl)propanoic acid is key to modifying its properties and preparing it for specific applications like peptide synthesis or drug design. Derivatization can occur at the amino group, the carboxyl group, or the naphthalene ring itself.

N-Protection Strategies (e.g., Boc, Fmoc)

Protecting the α-amino group is a prerequisite for controlled peptide synthesis.

Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. mdpi.com The Boc group is stable to many reagents but is readily cleaved by strong acids like trifluoroacetic acid (TFA). Boc-protected versions of the target compound are commercially available. nih.gov

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is installed using reagents like Fmoc-OSu or Fmoc-Cl. organic-chemistry.org This group is notably stable to acid but is cleaved by mild bases (e.g., piperidine). organic-chemistry.org This orthogonality makes the Fmoc strategy the dominant choice for modern SPPS. mdpi.com Fmoc-protected 2-amino-3-(naphthalen-1-yl)propanoic acid is a standard reagent in peptide chemistry. organic-chemistry.org

Carboxyl Group Derivatization

The carboxylic acid moiety can be transformed into various other functional groups.

Esterification: The carboxyl group can be converted to an ester to serve as a protecting group or to modify the molecule's properties. For N-protected amino acids, this can be achieved using methods like Fischer esterification (reacting with an alcohol under acidic conditions) or by using coupling reagents like the Mukaiyama reagent. rsc.orgnih.gov For example, free amino acids can be esterified by treatment with an alcohol saturated with HCl gas. researchgate.net

Amide Formation: This is the fundamental reaction of peptide synthesis, where the carboxyl group is activated and reacted with an amine to form an amide (peptide) bond.

Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yielding 2-amino-3-(naphthalen-1-yl)propan-1-ol. This amino alcohol can serve as a versatile synthetic intermediate. The reduction of similar amino acids to their corresponding amino alcohols is a well-established transformation.

Naphthalene Moiety Functionalization

The naphthalene ring itself provides a scaffold for further modification to tune the molecule's properties.

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring can undergo classic electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. The existing alkyl substituent on the ring is an activating, ortho-, para-director. In the case of the 1-substituted naphthalene ring, this would direct incoming electrophiles primarily to the 4- and 5-positions.

Directed C-H Functionalization: Modern synthetic methods allow for the direct and regioselective functionalization of C-H bonds, often using a directing group. nih.gov For naphthalene derivatives, a carbonyl group can be used to direct metal catalysts to functionalize the peri (C8) or ortho (C2) positions, providing access to derivatives that are difficult to obtain through classical methods. nih.govnih.gov

Synthesis from Functionalized Precursors: An alternative and often more controlled approach is to begin the amino acid synthesis with an already functionalized naphthalene derivative, such as a bromo- or methoxy-naphthalene.

Comparative Analysis of Synthetic Yields and Enantioselectivity

The selection of a synthetic route for 2-amino-3-(naphthalen-1-yl)propanoic acid depends on factors like scalability, cost, and the required level of enantiopurity. Different methods offer distinct advantages in terms of yield and stereochemical control. The following table provides a comparative overview of common asymmetric synthesis strategies applicable to this class of amino acid.

| Synthetic Method | Typical Yield | Typical Enantioselectivity (ee) | Advantages | Disadvantages |

| Asymmetric Strecker Synthesis | High (70-99%) | Good to Excellent (73-99%) mdpi.com | Utilizes simple starting materials; highly versatile. wikipedia.org | Requires highly toxic cyanide reagents (HCN, TMSCN); can have long reaction times. nih.govnih.gov |

| Alkylation of Chiral Glycine Enolates | Good to High (up to 98%) | Good to Excellent (up to 98%) nih.gov | High diastereoselectivity; well-established methods. | Requires stoichiometric chiral auxiliaries; often needs cryogenic temperatures and strong bases (e.g., n-BuLi). |

| Chemoenzymatic Resolution (DKR) | High (>90%) | Excellent (>99%) researchgate.netnih.gov | Exceptional enantioselectivity; mild, environmentally friendly conditions. | Enzyme cost, stability, and activity can be limitations for large-scale production. |

| Asymmetric Hydrogenation | High (90-95%) | Excellent (>95%) organic-chemistry.orgnih.gov | High catalyst turnover; excellent enantioselectivity; suitable for large scale. | Requires expensive and specialized chiral metal catalysts and high-pressure equipment. |

Advanced Research Applications of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Peptide Chemistry and Peptidomimetics

The incorporation of unnatural amino acids like 2-Amino-3-(naphthalen-1-yl)propanoic acid into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. bachem.com The naphthalene (B1677914) moiety of this compound provides a tool for modulating the physicochemical properties of peptides.

Incorporation into Peptide Sequences for Enhanced Stability and Bioavailability

The hydrophobic nature of the naphthalene side chain can also influence a peptide's interaction with biological membranes, a key aspect of its absorption and distribution. medchemexpress.com This property is particularly relevant for designing cell-penetrating peptides or for improving passive diffusion across epithelial barriers. medchemexpress.comnih.gov

Design and Synthesis of Peptidomimetics Featuring the Naphthalene Moiety

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov 2-Amino-3-(naphthalen-1-yl)propanoic acid is a valuable synthon for the creation of such molecules. Its rigid side chain can be used to constrain the conformation of a peptide mimic, forcing it to adopt a specific three-dimensional structure that is optimal for binding to a biological target. nih.govresearchgate.net

The synthesis of peptidomimetics containing this amino acid can be achieved through standard solid-phase peptide synthesis (SPPS) techniques, often using Fmoc- or Boc-protected derivatives of the amino acid. medchemexpress.com In a notable example, derivatives of the closely related 2-amino-3-(naphth-2-yl)propanoic acid have been designed and synthesized as potent inhibitors of platelet aggregation, demonstrating the utility of naphthalene-containing amino acids in developing new therapeutic agents. nih.gov These studies provide a blueprint for how 2-Amino-3-(naphthalen-1-yl)propanoic acid can be similarly employed to create novel drug candidates.

Influence on Peptide Conformation and Secondary Structure

The incorporation of 2-Amino-3-(naphthalen-1-yl)propanoic acid can have a profound impact on the secondary structure of peptides. The bulky naphthalene side chain can induce specific conformational preferences, such as the formation of β-turns or helical structures. researchgate.net For instance, in a study of a peptide designed to adopt a β-hairpin fold, 1-naphthylalanine was shown to effectively stabilize this structure through aromatic interactions. researchgate.netnih.gov Geometric analysis revealed that this compound can adopt a similar edge-to-face geometry as tryptophan, a key amino acid in stabilizing many protein structures. researchgate.netnih.gov

In another study, the introduction of a (Z)-β-(1-naphthyl)dehydroalanine residue, a derivative of the title compound, into a tripeptide was found to induce a type II β-turn conformation. researchgate.net The orientation of the naphthyl group was found to be non-planar relative to the peptide backbone, a conformation supported by energy calculations. researchgate.net The ability to dictate peptide conformation is crucial for designing molecules that can mimic the binding epitopes of natural proteins.

| Peptide Modification | Observed Conformational Influence | Reference |

| Incorporation of this compound in a β-hairpin peptide | Stabilization of the β-hairpin fold through aromatic interactions. | researchgate.netnih.gov |

| Incorporation of (Z)-β-(1-naphthyl)dehydroalanine in a tripeptide | Induces a type II β-turn conformation. | researchgate.net |

| Incorporation of D-1-Naphthylalanine in ascidiacyclamide (B1665190) analogues | Induces a more stable open structure compared to the 2-naphthyl isomer. | nih.gov |

Applications in Macrocyclic Peptide Development

Macrocyclization is a widely used strategy in peptide drug design to improve stability, target affinity, and bioavailability. nih.govnih.gov The conformational constraints imposed by cyclization reduce the entropic penalty of binding to a target and can lock the peptide into its bioactive conformation. nih.gov The incorporation of amino acids with bulky side chains, such as 2-Amino-3-(naphthalen-1-yl)propanoic acid, can facilitate the desired folding of the linear peptide precursor, predisposing it for efficient cyclization.

For example, in the design of ascidiacyclamide analogues, a class of cytotoxic cyclic peptides, the incorporation of this compound at a specific position was shown to influence the conformational dynamics of the macrocycle. nih.gov Specifically, the D-enantiomer of this compound induced a more stable open structure, which was correlated with higher cytotoxicity. nih.gov This highlights the potential of using this amino acid to fine-tune the three-dimensional structure and biological activity of macrocyclic peptides. While specific blockbuster drugs featuring this amino acid are not yet on the market, its use in research and development of macrocyclic peptide therapeutics is a promising area. nih.gov

Medicinal Chemistry and Drug Discovery

Beyond its use in modifying peptides, 2-Amino-3-(naphthalen-1-yl)propanoic acid also serves as a valuable starting material for the synthesis of more complex small-molecule drugs.

Role as a Key Intermediate in Pharmaceutical Synthesis

In the synthesis of novel pharmaceutical agents, 2-Amino-3-(naphthalen-1-yl)propanoic acid can be a crucial building block. Its amino and carboxylic acid functionalities provide reactive handles for further chemical modification, while the naphthalene moiety can serve as a scaffold or a key pharmacophoric element. medchemexpress.comnih.gov For example, derivatives of this amino acid could be envisioned as key intermediates in the synthesis of compounds targeting protein-protein interactions, where the naphthalene group can mimic the side chain of a large amino acid like tryptophan.

While specific examples of commercial drugs synthesized from 2-Amino-3-(naphthalen-1-yl)propanoic acid are not readily found in public literature, its availability from chemical suppliers as a building block for peptide synthesis and drug development underscores its utility in the pharmaceutical industry. medchemexpress.com The synthesis of platelet aggregation inhibitors from the isomeric 2-amino-3-(naphth-2-yl)propanoic acid provides a strong indication of the potential for the 1-naphthyl isomer to be used in similar synthetic campaigns for drug discovery. nih.gov

Development of Drugs Targeting Neurological Disorders

The development of novel therapies for complex neurological disorders like epilepsy is a significant challenge, often requiring new mechanisms of action to overcome drug resistance and minimize adverse effects. nih.gov Amino acid derivatives are a promising class of molecules in this area. nih.gov For instance, research into alaninamide derivatives has yielded candidates with broad-spectrum antiseizure efficacy in various animal models. nih.gov One such derivative, (R)-AS-1, demonstrated potent anticonvulsant activity with a favorable separation from central nervous system-related side effects, highlighting the therapeutic potential of this molecular class. nih.gov

While direct studies on 2-Amino-3-(naphthalen-1-yl)propanoic acid for specific neurological conditions are not extensively detailed, its structural features make it a relevant building block. The field is increasingly focused on developing multitarget compounds that integrate several pharmacophores into a single molecule to achieve a broader, more synergistic mechanism of action. nih.gov This approach is gaining traction in managing not only epilepsy but also neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The naphthalene group of 2-Amino-3-(naphthalen-1-yl)propanoic acid can be systematically modified to explore interactions with various biological targets implicated in neurological disease, making it a valuable starting point for the rational design of next-generation central nervous system (CNS) agents. nih.gov

Design of Bioactive Compounds with Modulated Pharmacological Profiles

2-Amino-3-(naphthalen-1-yl)propanoic acid is classified as an alanine (B10760859) derivative. medchemexpress.commedchemexpress.com This class of compounds has been investigated for various biological activities. Amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones and affect physiological activities. medchemexpress.commedchemexpress.com The naphthalene scaffold itself is a key structural component in many compounds that exhibit significant activity against a wide range of microbes, including bacteria and fungi. ijpsjournal.com

The design of bioactive compounds often involves modifying a core structure to enhance or alter its pharmacological profile. The structure of 2-Amino-3-(naphthalen-1-yl)propanoic acid, with its amino acid backbone and aromatic ring system, allows for modifications at several key positions. For example, studies on other complex natural products, like oleanolic acid, have shown that the introduction of a naphthalene ring can significantly enhance biological activity, such as inhibitory effects on enzymes like glycogen (B147801) phosphorylase. mdpi.com This suggests that the naphthalene moiety is a potent pharmacophore that can be incorporated into other molecular frameworks to create novel bioactive agents. By coupling the naphthalene group of this amino acid with other chemical entities, researchers can design hybrid molecules with potentially synergistic or novel therapeutic actions. nih.govijpsjournal.com

Structure-Activity Relationship (SAR) Studies of 2-Amino-3-(naphthalen-1-yl)propanoic Acid Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com For amino acid analogs like 2-Amino-3-(naphthalen-1-yl)propanoic acid, SAR studies typically investigate the roles of the N-terminus, the C-terminus, and the side chain. nih.gov General SAR studies on amino acid transporters have shown that the positive charge at the N-terminus and the ability of the amine to donate hydrogen bonds are often crucial for recognition and binding. nih.gov Conversely, modifications at the C-terminus, such as esterification, may be tolerated, suggesting the negative charge is less critical for affinity to some targets. nih.gov The bulky naphthalene side chain is a primary determinant of the compound's specificity and interaction with the binding pockets of target proteins. mdpi.com

The biological activity of 2-Amino-3-(naphthalen-1-yl)propanoic acid analogs can be finely tuned by adding various substituents to the naphthalene ring. ijpsjournal.commdpi.com Such modifications alter the molecule's lipophilic, electronic, and steric properties, which in turn affects its binding to biological targets. mdpi.com

Research on other naphthalene-containing structures has provided a clear proof of principle. For instance, in a series of 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives, the addition of hydroxyl and chloro groups to the naphthyl ring significantly enhanced antimicrobial efficacy. ijpsjournal.com Similarly, SAR studies on ketamine analogs with substituted aromatic rings showed that the position and nature of substituents (e.g., Cl, Me, OMe) greatly influenced anesthetic and analgesic properties. mdpi.com These findings underscore the principle that strategic placement of functional groups on the naphthalene ring of 2-Amino-3-(naphthalen-1-yl)propanoic acid can be used to optimize its biological profile for a desired therapeutic effect.

| Substituent Group | Observed Effect in Analogous Scaffolds | Potential Impact on Activity | Source |

| Chloro (Cl) | Enhanced antimicrobial efficacy in pyrazoline derivatives. | Modulation of electronic properties and lipophilicity. | ijpsjournal.com |

| Hydroxyl (OH) | Boosted antimicrobial efficacy in pyrazoline derivatives. | Introduction of hydrogen bonding capability. | ijpsjournal.com |

| Methoxy (OMe) | Influenced anesthetic properties in ketamine analogs. | Alteration of steric and electronic characteristics. | mdpi.com |

| Triazole Bond | Contributed to notable anti-diabetic activity in oleanolic acid derivatives containing a naphthalene ring. | Introduction of a rigid, polar heterocyclic ring. | mdpi.com |

This table is illustrative, based on findings from analogous chemical scaffolds.

Stereochemistry plays a critical role in the biological activity of chiral molecules like 2-Amino-3-(naphthalen-1-yl)propanoic acid, which exists as (R) and (S) enantiomers. sigmaaldrich.comchemspider.com The specific three-dimensional arrangement of the atoms is often the key determinant for effective binding to chiral biological targets such as enzymes and receptors.

The importance of stereochemistry is clearly demonstrated in related amino acid derivatives. For example, in the development of novel anticonvulsants, the (R)-enantiomer of an alaninamide derivative, (R)-AS-1, was identified as the active molecule, showing a significant separation between desired antiseizure activity and adverse effects. nih.gov This enantiomer-specific activity arises because the precise spatial orientation of the molecule's functional groups allows for optimal interaction with its biological target, whereas the other enantiomer does not fit as effectively. Therefore, when designing drugs based on 2-Amino-3-(naphthalen-1-yl)propanoic acid, the synthesis and biological evaluation of individual enantiomers, such as (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid and (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, are essential for identifying the most potent and selective therapeutic agent. nih.govchemspider.com

Chemical Biology and Protein Studies

Beyond direct therapeutic applications, unnatural or noncanonical amino acids (ncAAs) like 2-Amino-3-(naphthalen-1-yl)propanoic acid are powerful tools in chemical biology for studying protein structure and function. nih.gov

Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins within living cells, including E. coli, yeast, and mammalian systems. nih.gov This method utilizes an engineered aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA) that are orthogonal to the host's native machinery. nih.gov The AARS is specifically designed to recognize the ncAA and charge it onto the tRNA. This tRNA, in turn, recognizes a unique codon, typically the amber stop codon (TAG), that has been introduced into the gene of the protein of interest at the desired location via site-directed mutagenesis. nih.gov

When the ncAA is supplied to the cells, the orthogonal AARS/tRNA pair hijacks the translational machinery at the TAG codon, inserting the ncAA instead of terminating protein synthesis. nih.gov This results in the production of a full-length protein containing the ncAA at a single, defined position. (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid, also known as 1-NapA, has been successfully used as an ncAA for genetic code expansion. nih.gov The naphthalene side chain can serve as a bulky biophysical probe or as a chemical handle for further modifications, allowing for precise protein labeling to study protein dynamics, interactions, and localization. nih.gov

| Noncanonical Amino Acid | Abbreviation | Organism(s) for Incorporation | Key Component | Application | Source |

| (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid | 1-NapA | E. coli, Yeast, Mammalian | MmPylRS (Aminoacyl-tRNA synthetase) | Site-specific protein labeling and modification. | nih.gov |

Probing Protein-Protein Interactions and Enzyme Activities

The distinct characteristics of 2-Amino-3-(naphthalen-1-yl)propanoic acid, often referred to as this compound (1-Nal), make it a valuable probe for investigating molecular interactions. Its bulky aromatic side chain can influence and report on the local environment within a protein or at the interface of protein-protein interactions. researchgate.net

Stable peptides designed to mimic specific protein epitopes are crucial for studying protein-protein and protein-nucleic acid interactions. The introduction of aromatic amino acids like this compound can significantly stabilize the desired peptide conformation, such as a β-hairpin fold. nih.gov A comparative study of a 12-residue peptide demonstrated that while various bicyclic amino acids contribute to stabilization, only this compound closely replicates the edge-to-face geometry observed with tryptophan, a key residue in many natural aromatic interactions. nih.gov This geometric similarity makes it an excellent substitute for tryptophan in designing peptide-based probes to study and potentially modulate protein interactions.

In the realm of enzymology, while direct studies employing 2-Amino-3-(naphthalen-1-yl)propanoic acid are not extensively documented in the available literature, related naphthalene-based compounds serve as important substrates in enzyme activity assays. For instance, the hydrolysis of 1-naphthyl phosphate (B84403) by alkaline phosphatase yields the fluorescent product 1-naphthol, allowing for kinetic measurements of the enzyme. researchgate.net Similarly, naphthylamide substrates are utilized in fluorometric assays to analyze the kinetics of peptidases. nih.gov These examples highlight the utility of the naphthalene moiety in generating a detectable signal upon enzymatic action. Although direct data on 2-Amino-3-(naphthalen-1-yl)propanoic acid as a substrate or inhibitor is limited, its structural similarity to these substrates suggests its potential as a competitive inhibitor or a probe to study the active sites of various enzymes.

| Enzyme/Protein System | Application of Naphthalene Derivative | Key Finding |

| β-hairpin peptide | Incorporation of this compound | Stabilizes the peptide fold through aromatic interactions, mimicking tryptophan's geometry. nih.gov |

| Alkaline Phosphatase | Use of 1-naphthyl phosphate as a substrate | Enzymatic hydrolysis produces fluorescent 1-naphthol, enabling kinetic analysis. researchgate.net |

| Placental Peptidases | Use of naphthylamide substrates | Fluorometric analysis of enzyme kinetics, though complicated by substrate quenching. nih.gov |

Use in Membrane Protein Studies

The study of membrane proteins is notoriously challenging due to their hydrophobic nature and complex folding within the lipid bilayer. The incorporation of unnatural amino acids like 2-Amino-3-(naphthalen-1-yl)propanoic acid offers a powerful approach to investigate their structure and function.

The hydrophobicity of the naphthalene side chain makes this compound particularly well-suited for studies involving membrane-penetrating peptides. researchgate.net Its presence can enhance the peptide's ability to interact with and traverse cellular membranes.

A significant advancement in this area is the site-specific incorporation of unnatural amino acids into proteins using genetic code expansion. This technique allows for the precise placement of a probe like this compound within the sequence of a membrane protein. drugbank.com This enables detailed analysis of protein topology and dynamics within the native membrane environment. For example, the fusion of a secreted protein like alkaline phosphatase to different locations within an integral membrane protein can reveal its orientation, with fusions to periplasmic domains showing high activity and cytoplasmic fusions showing low activity. nih.gov While not directly using this compound, this genetic approach provides a framework for how it could be used to map membrane protein structure.

Furthermore, studies on melanocortin peptides have utilized the D-isomer of 2-naphthylalanine (D-Nal) to probe interactions with lipid bilayers. These studies have shown that the naphthalene moiety penetrates deep into the lipid bilayer, which may be related to the high affinity and selectivity of these peptides for their membrane receptors. nih.govnih.gov

Development of Fluorescent and Spin-Labeled Amino Acid Probes

The intrinsic fluorescence of the naphthalene ring system makes 2-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives valuable as fluorescent probes. researchgate.net When incorporated into a peptide or protein, the fluorescence of the naphthylalanine side chain is sensitive to its local environment, providing insights into protein conformation, dynamics, and binding events.

The photophysical properties of naphthalene derivatives, such as naphthalimides, are well-characterized, with their emission spectra being sensitive to solvent polarity. researchgate.net This solvatochromism is a key feature for a fluorescent probe. While the direct synthesis of a fluorescent probe from 2-Amino-3-(naphthalen-1-yl)propanoic acid is not detailed in the provided search results, the inherent fluorescence of the amino acid itself allows it to function as a probe.

For example, in studies of melanocortin peptide analogues, the unique fluorescence profile of D-Nal, with a longer excited-state lifetime compared to tryptophan, allows for clear differentiation between the two fluorophores within the same peptide. nih.govnih.gov This enables sophisticated studies of peptide structure and its interaction with membranes.

More advanced applications involve using fluorescent noncanonical amino acids in Förster Resonance Energy Transfer (FRET) studies. For instance, L-3-(6-acetylnaphthalen-2-ylamino)–2-aminopropanoic acid (Anap), a derivative of a naphthalene-containing amino acid, has been used as a FRET donor to measure conformational changes in proteins with high spatial resolution. nih.gov Although a different molecule, the success of Anap highlights the potential of developing a suite of fluorescent probes based on the 2-Amino-3-(naphthalen-1-yl)propanoic acid scaffold for detailed structural biology studies.

| Probe Type | Compound/Derivative | Application | Key Feature |

| Intrinsic Fluorescent Probe | 2-Amino-3-(naphthalen-1-yl)propanoic acid (1-Nal) | Probing protein folding and receptor-ligand interactions. researchgate.net | Inherent fluorescence of the naphthalene ring. researchgate.net |

| Fluorescent Probe in Peptides | D-2-naphthylalanine (D-Nal) | Studying melanocortin peptide structure and membrane interaction. nih.govnih.gov | Long excited-state lifetime compared to tryptophan. nih.govnih.gov |

| FRET Donor | L-3-(6-acetylnaphthalen-2-ylamino)–2-aminopropanoic acid (Anap) | Measuring conformational distributions in proteins. nih.gov | Enables time-resolved transition metal ion FRET. nih.gov |

There is no specific information available in the search results regarding the development of spin-labeled probes from 2-Amino-3-(naphthalen-1-yl)propanoic acid.

Materials Science Applications

The unique chemical structure of 2-Amino-3-(naphthalen-1-yl)propanoic acid also lends itself to applications in materials science, where it can be used as a building block for novel polymers and hybrid materials.

Incorporation into Polymer Matrices for Property Modification

The incorporation of amino acids into polymer backbones can impart new properties to the resulting materials, such as biodegradability and improved thermal stability. While specific examples of polymers containing 2-Amino-3-(naphthalen-1-yl)propanoic acid are not detailed in the provided search results, the general principles of creating amino acid-based polymers are well-established.

For instance, polyamides containing other amino acids like alanine and valine have been synthesized and characterized, showing interesting thermal properties and, in some cases, semicrystalline characteristics. researchgate.net The bulky and rigid naphthalene group of 2-Amino-3-(naphthalen-1-yl)propanoic acid, when incorporated as a pendant group on a polymer chain, would be expected to significantly influence the polymer's mechanical and thermal properties, potentially increasing its glass transition temperature and modifying its solubility.

Research on alternating copolymers with dipeptide side-chain pendants has shown that these materials can exhibit unusual luminescence characteristics, including fluorescence in different organic solvents and in the solid state. deepdyve.com This suggests that polymers functionalized with the inherently fluorescent 2-Amino-3-(naphthalen-1-yl)propanoic acid could lead to the development of novel fluorescent polymeric materials.

Development of Novel Bioconjugates and Hybrid Materials

Bioconjugation, the linking of two biomolecules, is a rapidly growing field with applications in therapeutics and diagnostics. adcreview.com Unnatural amino acids are particularly valuable in this context as they provide unique chemical handles for site-specific modification of proteins and other biomolecules. nih.gov

While the direct use of 2-Amino-3-(naphthalen-1-yl)propanoic acid in the synthesis of specific bioconjugates is not extensively documented in the provided search results, its structure is amenable to standard peptide synthesis and other conjugation chemistries. researchgate.net The amino and carboxylic acid groups can be used to form peptide bonds, incorporating it into peptide sequences that can then be conjugated to other molecules, such as therapeutic oligonucleotides for targeted delivery. nih.gov

The self-assembly properties of peptides are also being harnessed to create novel hybrid materials. For example, Fmoc-diphenylalanine is a well-studied building block for creating hydrogels, and this concept has been extended to create hybrid materials by combining the peptide with polysaccharides, polymers, or other organic molecules. rsc.org Silylated dipeptides have also been used as building blocks for material synthesis through a sol-gel process. rsc.org Given the aromatic and hydrophobic nature of its side chain, 2-Amino-3-(naphthalen-1-yl)propanoic acid could be a valuable component in designing new self-assembling peptide-based materials with unique structural and functional properties.

Biological Activity and Mechanistic Investigations

Antimicrobial Research

The search for novel antimicrobial agents has led to the investigation of synthetic amino acid derivatives, including naphthalene (B1677914) scaffolds. These compounds are explored for their potential to combat drug-resistant pathogens. researchgate.net

Research into novel amino acid-coupled naphthalene scaffolds has demonstrated notable antibacterial action. While studies on the specific compound 2-Amino-3-(naphthalen-1-yl)propanoic acid are limited, closely related derivatives have shown significant efficacy. For instance, a tryptophan-coupled naphthalene derivative exhibited very good antibacterial activity against Staphylococcus aureus, and a methionine-coupled derivative was effective against Streptococcus pyogenes and Pseudomonas aeruginosa. researchgate.net

These findings highlight the potential of the naphthalene-amino acid structure as a basis for developing new antibacterial agents. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, indicating the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Naphthalene-Amino Acid Scaffolds

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methionine-coupled (6a) | Streptococcus pyogenes | 50 µg/mL |

| Methionine-coupled (6a) | Pseudomonas aeruginosa | 62.5 µg/mL |

| Tryptophan-coupled (6g) | Staphylococcus aureus | 62.5 µg/mL |

Data sourced from a study on novel amino acid coupled naphthalene scaffolds. researchgate.net

The antifungal properties of naphthalene-based compounds have also been a focus of scientific inquiry. Studies on related molecules have shown that the naphthalene core is essential for antifungal effects. mdpi.com In research involving a series of synthesized amino acid naphthalene scaffolds, several derivatives demonstrated excellent antifungal activity against the opportunistic pathogen Candida albicans. researchgate.net

Specifically, derivatives coupled with methionine, phenylalanine, lysine, serine, and tyrosine were effective at a minimum inhibitory concentration (MIC) of 250 μg/mL, which compared favorably to the standard drug griseofulvin (B1672149) (MIC 500 μg/mL) in the same study. researchgate.net

**Table 2: Antifungal Activity of Naphthalene-Amino Acid Scaffolds against *Candida albicans***

| Compound Derivative | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methionine-coupled (6a) | 250 µg/mL |

| Phenylalanine-coupled (6c) | 250 µg/mL |

| Lysine-coupled (6d) | 250 µg/mL |

| Serine-coupled (6f) | 250 µg/mL |

| Tyrosine-coupled (6i) | 250 µg/mL |

| Griseofulvin (Standard) | 500 µg/mL |

Data sourced from a study on novel amino acid coupled naphthalene scaffolds. researchgate.net

The antimicrobial action of amino acid-based agents often stems from their ability to act as structural analogs of natural amino acids, allowing them to interfere with crucial microbial biosynthetic pathways. nih.gov For naphthalene-containing scaffolds, a key proposed mechanism is the inhibition of essential bacterial enzymes involved in DNA maintenance and replication. researchgate.net Molecular docking studies suggest that these compounds can effectively interact with and inhibit proteins such as DNA gyrase B and topoisomerase IV, which are vital for bacterial survival. researchgate.net

Furthermore, different naphthalene scaffolds are known to inhibit bacterial RecA, a critical protein in the DNA repair mechanism, making it a potential target for new antibacterial drugs. researchgate.net The disruption of metabolic processes, including amino acid metabolism, is another pathway through which such compounds may exert their antibacterial effects. mdpi.com

Antioxidant Properties

Structurally related α-naphthol derivatives have been recognized for their antioxidant activities, suggesting that the naphthalene moiety is a key contributor to these properties. researchgate.net The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. nih.gov

The antioxidant capacity of compounds like 2-Amino-3-(naphthalen-1-yl)propanoic acid is typically evaluated using various in vitro assays. researchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a radical, which is quantified by a change in color measured spectrophotometrically. nih.gov

The antioxidant mechanism of amino acid derivatives is often multifaceted, leveraging different parts of their molecular structure. researchgate.net For a compound like 2-Amino-3-(naphthalen-1-yl)propanoic acid, both the amino acid backbone and the aromatic naphthalene ring likely play roles.

The hydrophobic nature of the molecule can enhance its solubility in lipids, promoting interactions with free radicals and preventing the oxidation of fatty acids. researchgate.net The primary mechanism of radical scavenging for aromatic compounds involves the donation of a hydrogen atom to terminate the free radical chain reaction. researchgate.netmdpi.com The aromatic naphthalene ring can serve as the hydrogen donor, converting the reactive free radical into a more stable species and thereby preventing further oxidative damage. researchgate.net This process is a known mechanism for aromatic amino acids and is crucial for protecting against oxidative stress. nih.govresearchgate.net

Other Reported Biological Activities

Antiviral Applications

While direct antiviral studies on 2-Amino-3-(naphthalen-1-yl)propanoic acid are not extensively documented in publicly available research, the broader class of naphthalene-containing compounds, including amino acid derivatives, has demonstrated potential in antiviral research. The naphthalene scaffold is recognized as a versatile platform in medicinal chemistry due to its broad spectrum of biological activities. scispace.comrsc.org

Research into naphthalene derivatives has shown promising results against various viruses. For instance, a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, derived from a naphthalene-based glycine (B1666218) analog, were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. nih.gov One of the S-alkylated derivatives from this series exhibited potent in vitro inhibition of HIV-1 replication, with an EC50 value of 0.20 µg/mL, highlighting it as a potential lead for developing new antiviral agents. nih.gov Another study focused on the synthesis and antiviral activity of simple protected amino acids functionalized at the N-terminus with a naphthalene side chain. These compounds were evaluated for their anti-HIV-1 and anti-bovine viral diarrhea virus (BVDV) activity. scispace.com

Furthermore, certain naphthalene derivatives have been investigated for their efficacy against the influenza A virus. One study reported that the compound 2-aminonaphthalene demonstrated better in vitro antiviral activity against three different subtypes of influenza A virus (H1N1 and H3N2) than the reference drug, ribavirin. nih.gov The mechanism of action was suggested to be the inhibition of viral NP and M proteins, reduction of reactive oxygen species (ROS) accumulation, and suppression of the inflammatory response. nih.gov

These findings suggest that the naphthalene moiety, a key structural feature of 2-Amino-3-(naphthalen-1-yl)propanoic acid, is a valuable pharmacophore in the design of novel antiviral agents. However, specific investigations are required to determine if 2-Amino-3-(naphthalen-1-yl)propanoic acid itself possesses any direct antiviral properties.

Potential Therapeutic Applications in Disease Treatment

The therapeutic potential of 2-Amino-3-(naphthalen-1-yl)propanoic acid is being explored, particularly in the context of cancer therapy, largely due to its structural similarity to substrates of the L-type amino acid transporter 1 (LAT1). LAT1 is significantly overexpressed in a variety of human cancers, where it facilitates the transport of essential amino acids required for rapid tumor growth and proliferation. nih.gov This overexpression makes LAT1 an attractive target for cancer treatment.

The strategy involves either developing drugs that are selectively transported into cancer cells by LAT1 or creating inhibitors that block the transporter, thereby starving the cancer cells of essential nutrients. Given that 2-Amino-3-(naphthalen-1-yl)propanoic acid is a large, neutral amino acid with a bulky aromatic side chain, it is a prime candidate for interaction with LAT1.

Research on naphthalene-heterocycle hybrids has also shown significant antitumor activities. rsc.org In one study, several synthesized hybrids displayed potent inhibitory action against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some compounds being more potent than the standard anticancer drug doxorubicin. rsc.org This underscores the potential of the naphthalene scaffold in the development of new anticancer agents.

While direct studies on the therapeutic applications of 2-Amino-3-(naphthalen-1-yl)propanoic acid are limited, its structural characteristics suggest it could serve as a valuable scaffold for the design of novel therapeutics, particularly LAT1-targeted cancer therapies. Further research is necessary to fully elucidate its potential in disease treatment.

Influence on Anabolic Hormones and Metabolic Pathways

The influence of 2-Amino-3-(naphthalen-1-yl)propanoic acid on anabolic hormones and specific metabolic pathways is not yet well-defined in scientific literature. However, as an amino acid derivative, it belongs to a class of compounds known to influence the secretion of anabolic hormones. medchemexpress.com Synthetic amino acid analogues have also been shown to affect protein synthesis and degradation in various cell types. nih.gov

Amino acid metabolism is a complex network of pathways that is integral to cellular health and is often dysregulated in various diseases, including cancer and metabolic disorders. nih.govmdpi.com For instance, studies have shown that synthetic amino acid analogues can be incorporated into proteins, leading to the formation of labile proteins that are degraded at an accelerated rate. nih.gov This can have significant effects on cellular function and viability.

Interactions with Amino Acid Transporters (e.g., LAT1)

A significant area of interest in the biological activity of 2-Amino-3-(naphthalen-1-yl)propanoic acid is its interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the transport of large, neutral amino acids with branched or aromatic side chains, such as phenylalanine, tryptophan, and leucine, across cell membranes. nih.govnih.gov

Structurally, 2-Amino-3-(naphthalen-1-yl)propanoic acid fits the profile of a LAT1 substrate. It possesses the key features required for recognition by this transporter: a free carboxyl group, an amino group, and a large, hydrophobic side chain (the naphthalene ring). nih.gov The affinity of LAT1 for its substrates is influenced by the size and nature of the side chain, with a preference for bulky, aromatic groups. nih.gov

The interaction of various amino acid analogs with LAT1 has been a subject of extensive research, particularly for the targeted delivery of drugs to the brain and cancer cells, where LAT1 is highly expressed. nih.govnih.gov Studies on phenylalanine derivatives have shown that the position of substituents on the aromatic ring can significantly affect LAT1 affinity. nih.gov

While direct kinetic data for the transport of 2-Amino-3-(naphthalen-1-yl)propanoic acid by LAT1 may not be readily available, its structural similarity to known high-affinity LAT1 substrates strongly suggests that it is a substrate for this transporter. This interaction is fundamental to its potential therapeutic applications, as discussed in section 4.3.2.

Table of LAT1 Substrate Characteristics

| Feature | Description | Relevance to 2-Amino-3-(naphthalen-1-yl)propanoic acid |

| Amino Group | Essential for recognition by the transporter. | Present |

| Carboxyl Group | Essential for recognition by the transporter. | Present |

| Side Chain | Large, neutral, and hydrophobic/aromatic side chains are preferred. | Possesses a large, hydrophobic naphthalene side chain. |

| Stereospecificity | L-enantiomers are generally preferred over D-enantiomers. nih.gov | The L-enantiomer would be expected to have higher affinity. |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-Amino-3-(naphthalen-1-yl)propanoic acid, also known as 1-Naphthylalanine (1-Nal), docking studies can elucidate its potential binding modes within the active sites of various protein targets. While specific docking studies for 1-Nal are not extensively published, its isomeric counterpart, 2-Naphthylalanine (2-Nal), has been identified as an inhibitor of enzymes like Thrombin and Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1), making these proteins plausible targets for 1-Nal as well. nih.govnih.govnih.gov

A typical molecular docking study would involve preparing the three-dimensional structures of both the ligand (1-Nal) and the target protein (e.g., human thrombin or Pin1). nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each based on a force field that estimates the binding affinity. mdpi.comresearchgate.net

For a target like thrombin, a serine protease crucial in the blood coagulation cascade, inhibitors often occupy specific binding pockets (S1, S2, S3, S4). mdpi.com It is hypothesized that the bulky naphthalene (B1677914) ring of 1-Nal would likely occupy a hydrophobic pocket, while the amino and carboxylate groups would form key hydrogen bonds and electrostatic interactions with polar residues in the active site. nih.govresearchgate.net For instance, interactions with residues like Gly216, His57, and Ser195 are common for thrombin inhibitors. researchgate.net

In the case of Pin1, an enzyme implicated in various cancers, inhibitors often target the phosphate-binding loop and the proline-binding pocket. nih.govresearchgate.netfrontiersin.org The amino acid moiety of 1-Nal could interact with key residues in the catalytic site, such as Cys113, while the naphthalene group could establish stabilizing van der Waals and π-π stacking interactions. nih.govnih.gov

The predicted interactions from a hypothetical docking study are summarized in the table below.

Interactive Table: Predicted Ligand-Protein Interactions for 2-Amino-3-(naphthalen-1-yl)propanoic acid

| Target Protein | Predicted Interacting Residues | Type of Interaction |

| Thrombin | Gly216, Ser195, His57 | Hydrogen Bond with amino/carboxylate groups |

| Trp60D, Leu99, Tyr60A | Hydrophobic/π-π stacking with naphthalene ring | |

| Asp189 (S1 pocket) | Salt bridge with protonated amino group | |

| Pin1 | Lys63, Arg68, Arg69 | Hydrogen Bond with carboxylate group |

| Gln131, Ser154 | Hydrogen Bond with amino group | |

| Cys113, Met130 | Hydrophobic interaction with naphthalene ring |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information on electron distribution, orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and interactions. nih.govrsc.org

For 2-Amino-3-(naphthalen-1-yl)propanoic acid, DFT calculations using a basis set like B3LYP/6-311G(d,p) can be performed to optimize the molecule's geometry and compute various electronic descriptors. researchgate.net Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For 1-Nal, the MEP would likely show a negative potential around the carboxylate oxygen atoms, indicating a region prone to electrophilic attack or hydrogen bond donation, and a positive potential around the ammonium (B1175870) group. The naphthalene ring would exhibit regions of π-electron density. researchgate.net

Interactive Table: Predicted Electronic Properties of 2-Amino-3-(naphthalen-1-yl)propanoic acid from Quantum Chemical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.0 eV to -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.5 eV to -1.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV to 6.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 2.0 to 4.0 Debye | Measures polarity, influencing solubility and binding |

| MEP | Negative potential on carboxylate, positive on amine | Identifies sites for non-covalent interactions |

Molecular Dynamics Simulations to Investigate Conformational Behavior

A typical MD simulation would involve placing the molecule or a peptide containing it in a solvent box (usually water) and calculating the forces on each atom over time using a classical force field (e.g., AMBER, GROMOS). researchgate.netresearchgate.net The simulation trajectory, a record of atomic positions over time, can be analyzed to understand conformational changes.

Key analyses include the study of dihedral angles. For 1-Nal, the crucial dihedral angles are χ1 (defining the rotation around the Cα-Cβ bond) and χ2 (defining the rotation around the Cβ-Cγ bond). The conformational landscape of these angles determines the spatial orientation of the naphthalene ring relative to the peptide backbone. Studies on similar aromatic amino acids show that these side chains can adopt various rotameric states, which can be critical for fitting into specific binding pockets. researchgate.net Aromatic interactions, such as those involving the naphthalene ring, are known to stabilize specific peptide folds like β-hairpins. researchgate.net

MD simulations can also assess the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex over several nanoseconds, one can observe the stability of key interactions and calculate binding free energies, providing a more rigorous assessment of binding affinity. nih.gov

Interactive Table: Conformational Dihedral Angles of 2-Amino-3-(naphthalen-1-yl)propanoic acid

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the peptide backbone |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of thepeptide backbone |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the side chain around the Cα-Cβ bond |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation of the naphthalene ring around the Cβ-Cγ bond |

In Silico Prediction of Biological Activities and ADMET Properties

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ijpsjournal.comspringernature.com This pre-screening helps to identify candidates with potentially favorable pharmacokinetic profiles and avoid costly failures in later development stages. Various online servers and software, such as admetSAR and SwissADME, can be used to predict these properties for 2-Amino-3-(naphthalen-1-yl)propanoic acid based on its chemical structure. ijpsjournal.comdrugbank.comnih.gov

These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimentally characterized compounds. nih.govresearchgate.net For 1-Nal, predictions would cover several key areas:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect where the compound travels in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Predictions can estimate clearance routes and half-life.

Toxicity: Potential risks such as AMES toxicity (mutagenicity), hepatotoxicity (liver damage), and carcinogenicity are flagged. ijpsjournal.com

Furthermore, "drug-likeness" is evaluated based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ijpsjournal.com

Interactive Table: Predicted ADMET Profile of 2-Amino-3-(naphthalen-1-yl)propanoic acid

| ADMET Property | Category | Predicted Outcome | Implication |

| Molecular Weight | Physicochemical | 215.25 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | Physicochemical | -0.1 nih.gov | Complies with Lipinski's Rule (<5), indicates good solubility |

| Hydrogen Bond Donors | Physicochemical | 2 nih.gov | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | Physicochemical | 2 nih.gov | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Abs. | Absorption | Good | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier | Distribution | Not likely to cross | Low potential for central nervous system effects |

| CYP450 2D6 Inhibitor | Metabolism | Likely inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Toxicity | Non-toxic | Low probability of being mutagenic |

| Hepatotoxicity | Toxicity | Non-hepatotoxic | Low risk of causing liver damage |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural characterization of 2-Amino-3-(naphthalen-1-yl)propanoic acid, providing insights into its atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Amino-3-(naphthalen-1-yl)propanoic acid. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-3-(naphthalen-1-yl)propanoic acid is expected to exhibit characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons adjacent to the aromatic ring, and the protons of the amino group. The chemical shifts (δ) of the naphthalene protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The α-proton and the methylene protons will have distinct chemical shifts and coupling patterns that can confirm the propanoic acid backbone and its connectivity to the naphthalene ring. A Certificate of Analysis for a commercial sample of 2-Amino-3-(naphthalen-1-yl)propanoic acid has confirmed that its ¹H NMR spectrum is consistent with the expected structure. chemscene.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Amino-3-(naphthalen-1-yl)propanoic acid, distinct signals are expected for the carboxyl carbon, the α-carbon, the β-carbon, and the ten carbons of the naphthalene ring. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum (around 170-180 ppm). The aromatic carbons of the naphthalene ring will appear in the range of approximately 120-140 ppm. The chemical shifts of the aliphatic carbons (α and β) provide further confirmation of the structure. The use of chiral solvating agents in ¹³C NMR can also be a powerful method for the enantiodiscrimination of chiral compounds. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-(naphthalen-1-yl)propanoic acid

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl Carbon (C=O) | ~175 |

| Alpha-Carbon (CH-NH₂) | ~55 |

| Beta-Carbon (CH₂) | ~38 |

| Naphthalene Carbons | ~124-134 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-Amino-3-(naphthalen-1-yl)propanoic acid, with a molecular formula of C₁₃H₁₃NO₂ and a monoisotopic mass of approximately 215.09 g/mol , mass spectrometry can confirm its identity. nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 215 or 216, respectively. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the Cα-Cβ bond. For 2-Amino-3-(naphthalen-1-yl)propanoic acid, a prominent fragment ion would be expected from the loss of the carboxylic acid group, resulting in an ion at m/z 170. Another significant fragment would likely be the naphthylmethyl cation (C₁₁H₉⁺) at m/z 141, resulting from cleavage of the bond between the β-carbon and the naphthalene ring.

LC-MS/MS data for the isomeric compound, 2-Amino-3-(naphthalen-2-yl)propanoic acid, shows a precursor ion at m/z 216.1019 ([M+H]⁺) and major product ions at m/z 170.0959 and 153.0697, which correspond to the loss of the carboxyl group and subsequent fragmentation of the naphthalene moiety. nih.gov A similar fragmentation pattern would be anticipated for the 1-naphthyl isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-3-(naphthalen-1-yl)propanoic acid will display characteristic absorption bands for its key functional groups.

The carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group typically appear in the range of 3400-3250 cm⁻¹ as two distinct peaks for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic naphthalene ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanoic acid chain appear just below 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region. Finally, the C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for 2-Amino-3-(naphthalen-1-yl)propanoic acid

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | 3400 - 3250 | Medium (two bands) |